2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pentafluorophenyl)propanamide
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Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and a pentafluorophenyl group attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The cyclopropyl and trifluoromethyl groups are introduced via electrophilic substitution reactions.
Attachment of the Propanamide Moiety: This step involves the reaction of the substituted pyrazole with a suitable acylating agent to form the propanamide.
Addition of the Pentafluorophenyl Group: The final step involves the coupling of the pentafluorophenyl group to the propanamide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the pyrazole ring and the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-CHLOROPHENYL)PROPANAMIDE
- **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-BROMOPHENYL)PROPANAMIDE
Uniqueness
The uniqueness of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE lies in its combination of the trifluoromethyl group and the pentafluorophenyl group, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C16H11F8N3O |
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Molecular Weight |
413.26 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)propanamide |
InChI |
InChI=1S/C16H11F8N3O/c1-5(27-7(6-2-3-6)4-8(26-27)16(22,23)24)15(28)25-14-12(20)10(18)9(17)11(19)13(14)21/h4-6H,2-3H2,1H3,(H,25,28) |
InChI Key |
CQHDREPZMVUGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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